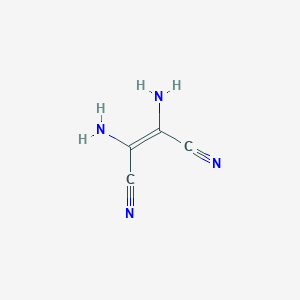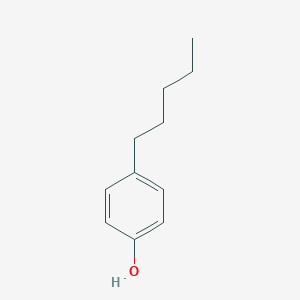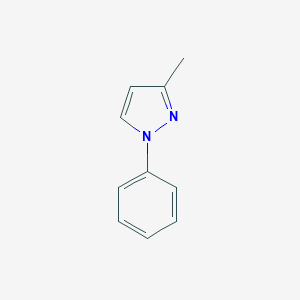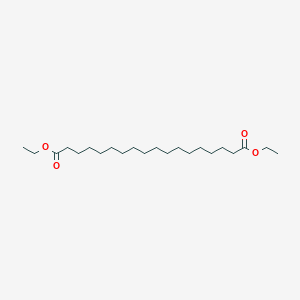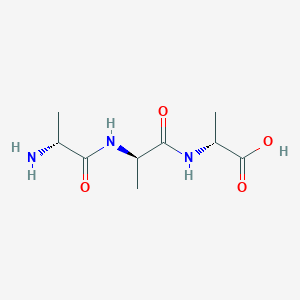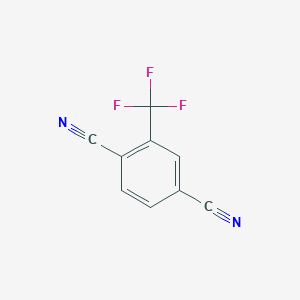
2-三氟甲基间苯二甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Trifluoromethyl-terephthalonitrile is a fluorinated aromatic compound with the molecular formula C9H3F3N2 and a molecular weight of 196.13 g/mol . This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a terephthalonitrile core, which significantly influences its chemical properties and applications.
科学研究应用
2-Trifluoromethyl-terephthalonitrile finds applications in several fields:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of advanced materials, including polymers and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable trifluoromethylating agent, such as trifluoromethyl iodide (CF3I), reacts with terephthalonitrile under basic conditions . The reaction is often carried out in the presence of a strong base like cesium fluoride (CsF) to facilitate the substitution process.
Industrial Production Methods: In industrial settings, the production of 2-Trifluoromethyl-terephthalonitrile may involve continuous flow processes to enhance efficiency and scalability. Flow chemistry techniques allow for better control over reaction parameters, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions: 2-Trifluoromethyl-terephthalonitrile undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form trifluoromethyl sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are typically used.
Major Products:
Oxidation: Trifluoromethyl sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
作用机制
The mechanism by which 2-Trifluoromethyl-terephthalonitrile exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group is highly electronegative, which influences the compound’s reactivity and interaction with biological targets. In medicinal chemistry, the trifluoromethyl group can enhance the binding affinity of drugs to their targets by increasing lipophilicity and metabolic stability .
相似化合物的比较
Trifluoromethylbenzene: Similar in structure but lacks the nitrile groups.
Trifluoromethylpyridine: Contains a pyridine ring instead of a benzene ring.
Trifluoromethylphenol: Contains a hydroxyl group instead of nitrile groups.
Uniqueness: 2-Trifluoromethyl-terephthalonitrile is unique due to the presence of both the trifluoromethyl and nitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications .
属性
IUPAC Name |
2-(trifluoromethyl)benzene-1,4-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2/c10-9(11,12)8-3-6(4-13)1-2-7(8)5-14/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUMYHFOWOROMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475777 |
Source


|
| Record name | 2-Trifluoromethyl-terephthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-44-9 |
Source


|
| Record name | 2-Trifluoromethyl-terephthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
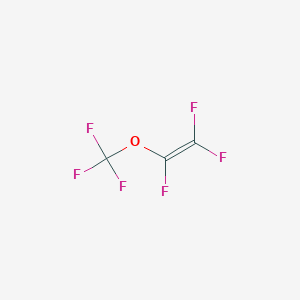

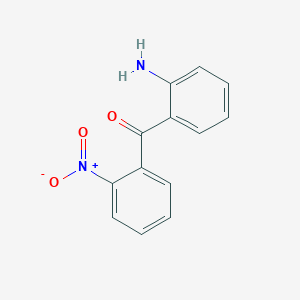
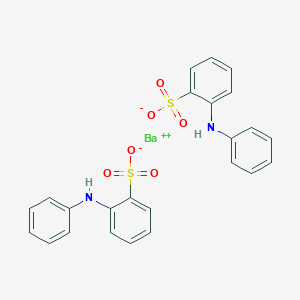
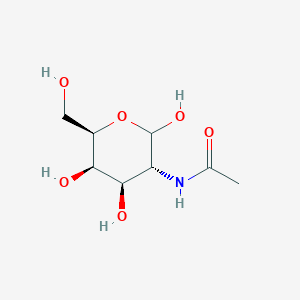
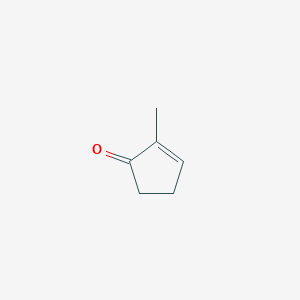

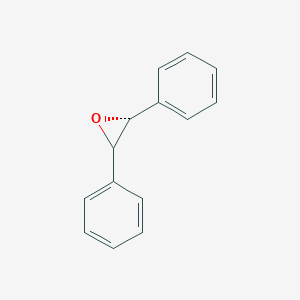
![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)
